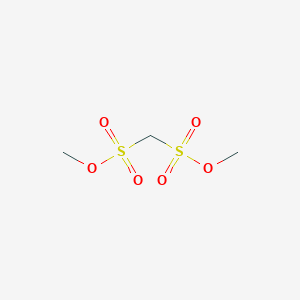

Dimethyl methanedisulfonate

Description

Contextualization within Modern Chemical Disciplines

Dimethyl methanedisulfonate finds its relevance across several key chemical disciplines, most notably in organic synthesis and materials science.

In the realm of Organic Synthesis , the development of efficient and economically viable preparation methods for MMDS is a significant area of research. Various synthetic routes have been patented and explored. One common method involves the reaction of methylene (B1212753) disulfonyl chloride with an oxygen donor like potassium carbonate, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane (B109758). patsnap.comgoogle.com Other approaches utilize methanesulfonic acid and a sulfonating reagent. patsnap.com The primary objectives of this synthetic research are to achieve high product purity and yield, ensure the process is scalable for industrial production, and utilize readily available, low-cost raw materials while minimizing difficult-to-treat waste products. google.compatsnap.com

Within Materials Science and Electrochemistry , MMDS is investigated almost exclusively as a functional electrolyte additive for lithium-ion batteries. meisenbaochem.compatsnap.com Its application is particularly prominent in systems utilizing high-voltage cathode materials, such as Lithium Cobalt Oxide (LiCoO₂), Lithium Manganate (LiMn₂O₄), and Lithium Nickel Manganese Cobalt Oxide (NMC). researchgate.netgoogle.comresearchgate.net The compound is also studied for its effects on anode materials like spinel lithium titanate (Li₄Ti₅O₁₂). researchgate.net The core function of MMDS in this context is to improve the electrochemical performance of the battery, including its high-temperature cycle performance, by modifying the interface between the electrode and the electrolyte. meisenbaochem.comgoogle.com

Fundamental Research Significance and Academic Trajectory

The fundamental significance of this compound in academic research stems from its ability to form a stable and effective solid electrolyte interphase (SEI) on anodes and a cathode electrolyte interphase (CEI) on cathodes. researchgate.netresearchgate.net Linear sweep voltammetry (LSV) studies indicate that MMDS has a lower oxidation potential compared to conventional carbonate-based electrolytes. researchgate.net This property allows it to decompose preferentially on the electrode surface during the initial charging cycles, forming a protective film.

This interphase layer is crucial for the longevity and efficiency of lithium-ion batteries. The film formed by MMDS is believed to be a good Li⁺ conductor while being an electronic insulator, which serves multiple functions:

It physically passivates the electrode surface, preventing further decomposition of the electrolyte, especially at high voltages and elevated temperatures. researchgate.net

For cathodes like lithium manganate, it can suppress the dissolution of manganese ions, which would otherwise migrate to and degrade the anode surface, leading to increased impedance and capacity fade. meisenbaochem.comgoogle.com

On anodes such as lithium titanate, the additive helps form a thin, conductive film that suppresses interfacial reactions and resultant gassing. researchgate.net

The academic trajectory of MMDS research has progressed from initial discovery to detailed mechanistic studies and performance validation in various battery chemistries. Research has demonstrated tangible improvements in battery metrics through its use. For example, the addition of 0.5 wt.% MMDS to the electrolyte in LiCoO₂/graphite (B72142) cells cycled at a high voltage (3.0–4.5 V) increased the capacity retention from 32.0% to 69.6% after 150 cycles. researchgate.net Similarly, studies on NMC/graphite pouch cells show that MMDS reduces gas generation during formation and significantly decreases cell impedance after storage and cycling. researchgate.net Current and future research continues to explore the optimization of MMDS concentration and its synergistic effects with other additives to further enhance the performance and lifespan of next-generation energy storage devices. researchgate.netresearchgate.net

Table 2: Selected Research Findings on MMDS as a Battery Electrolyte Additive

| Cell Type | MMDS Concentration | Key Finding | Reference |

|---|---|---|---|

| LiCoO₂/Graphite | 0.5 wt.% | Capacity retention increased from 32.0% to 69.6% after 150 cycles at 3.0-4.5 V. | researchgate.net |

| Li₄Ti₅O₁₂/Li | 0.5 wt.% | Improved cycling performance by forming a thin, conductive, and stable SEI film on the anode surface. | researchgate.net |

| NMC/Graphite | 0.3% - 2% | Reduced gas generation during formation and decreased impedance after storage and cycling. | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-Propane Sultone |

| 1,3,2-dioxathiolane 2,2-dioxide |

| 4-dimethylaminopyridine (DMAP) |

| Acetic anhydride |

| Carbonate |

| Cesium carbonate |

| Dichloromethane |

| Diethyl carbonate |

| Diiodomethane |

| Dimethyl carbonate |

| This compound |

| Ethylene (B1197577) carbonate |

| Ethylene glycol dimethyl ether |

| Ethyl acetate |

| Ethyl methyl carbonate |

| Fluoroethylene carbonate |

| Formaldehyde |

| Graphite |

| Lithium bis(fluorosulfony)imide |

| Lithium bis(trifluoromethane)sulfonimide |

| Lithium Cobalt Oxide (LiCoO₂) |

| Lithium difluoro (oxalato)borate |

| Lithium Manganate (LiMn₂O₄) |

| Lithium Nickel Manganese Cobalt Oxide (NMC) |

| Lithium Titanate (Li₄Ti₅O₁₂) |

| Methanesulfonic acid |

| Methylene bis(chlorosulfonate) |

| Methylene disulfonyl chloride |

| Paraformaldehyde |

| Phosphorus pentoxide |

| Potassium carbonate |

| Pyridinium methanedisulfonate |

| Silver carbonate |

| Silver sulfonate |

| Sodium carbonate |

| Sulfolane |

| Sulfuryl chloride |

| Tris(trimethylsilyl)phosphate |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl methanedisulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c1-8-10(4,5)3-11(6,7)9-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMWHKJXUBZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176551 | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22063-28-1 | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022063281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Dimethyl Methanedisulfonate

Diverse Synthetic Routes and Elucidation of Intermediates

The synthesis of dialkyl methanedisulfonates can be approached through various multi-step pathways. The elucidation of intermediates and the characterization of reaction progress are critical for optimizing these synthetic routes.

The preparation of methanedisulfonate esters often involves the reaction of a suitable methanedisulfonyl halide with an alcohol. However, a more contemporary and illustrative approach can be inferred from the synthesis of the closely related methylene (B1212753) methanedisulfonate. A patented method for producing methylene methanedisulfonate involves the reaction of methylene disulfonyl chloride with dichloromethane (B109758) in the presence of a carbonate as an oxygen donor and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. google.com This reaction is typically carried out over 12 to 36 hours at temperatures ranging from 0 to 50°C, followed by recrystallization to obtain the final product. google.com

The synthesis can be summarized by the following reaction scheme, adapted for dimethyl methanedisulfonate:

Step 1: Formation of Methanedisulfonyl Chloride: This intermediate can be synthesized through various methods, although specific routes leading to its use in this compound synthesis are not extensively documented.

Step 2: Esterification: The methanedisulfonyl chloride would then react with methanol (B129727) in the presence of a base or catalyst to form this compound.

Drawing a parallel from the synthesis of methylene methanedisulfonate, a plausible multi-step synthesis for this compound could involve reacting methanedisulfonyl chloride with methanol. The reaction conditions, such as the choice of solvent, catalyst, temperature, and reaction time, would be critical parameters to optimize for achieving a high yield and purity of the final product. The use of an organic solvent and a suitable catalyst, such as DMAP, would likely be beneficial. google.com

A variety of carbonates, including cesium carbonate, potassium carbonate, and sodium carbonate, have been effectively used as oxygen donors in the synthesis of methylene methanedisulfonate, suggesting their potential utility in similar esterification reactions. google.com The selection of the carbonate can influence the reaction yield, with cesium carbonate showing slightly higher efficacy in some reported examples. google.com

| Reactants | Catalyst | Carbonate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methylenedisulfonyl chloride, Dichloromethane | DMAP | Potassium Carbonate | 10 | 12 | 68.3 |

| Methylenedisulfonyl chloride, Dichloromethane | DMAP | Sodium Carbonate | 30 | 12 | 63.2 |

| Methylenedisulfonyl chloride, Dichloromethane | DMAP | Potassium Carbonate | 40 | 12 | 72.1 |

| Methylenedisulfonyl chloride, Dichloromethane | DMAP | Cesium Carbonate | 40 | 12 | 77.6 |

The progress of the synthesis of this compound would be monitored using standard analytical techniques. Thin-layer chromatography (TLC) and gas chromatography (GC) are effective for tracking the consumption of reactants and the formation of the product.

Upon completion of the reaction, the product would be isolated and purified, likely through filtration and recrystallization. The characterization of the final product and any isolated intermediates is essential to confirm their structure and purity. For methylene methanedisulfonate, detailed characterization data is available and provides a template for the analysis of this compound. google.com

Key characterization techniques would include:

Melting Point: To determine the purity of the solid product. For instance, crystalline methylene methanedisulfonate has a reported melting point in the range of 148.05-153.02 °C. google.com

Gas Chromatography (GC): To assess the purity of the final product. High purity levels, often exceeding 99.5%, are typically desired. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. For methylene methanedisulfonate, characteristic peaks in the 1H NMR spectrum (in deuterated acetone) appear at δ 5.82 (s, 2H) and 6.19 (s, 2H), while the 13C NMR spectrum shows peaks at δ 68.76 and 91.76. google.com For this compound, one would expect to see a singlet for the methyl protons and a singlet for the methylene protons in the 1H NMR spectrum, with corresponding signals in the 13C NMR spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule. google.com

| Technique | Solvent | Observed Signals (ppm) |

|---|---|---|

| 1H NMR (400 MHz) | Deuterated Acetone | 5.82 (s, 2H), 6.19 (s, 2H) |

| 13C NMR (100 MHz) | Deuterated Acetone | 68.76, 91.76 |

Reaction Mechanisms and Kinetic Investigations

Understanding the reaction mechanisms and kinetics is fundamental to controlling the synthesis of this compound and predicting its behavior in various chemical environments.

A similar kinetic model for this compound would likely involve the formation of a monomethyl methanedisulfonate intermediate, followed by a second esterification step. The rates of these reactions would be influenced by factors such as temperature, reactant concentrations, and the presence of any catalysts.

The hydrolysis of dialkyl esters, in general, can proceed in a stepwise manner, with the monohydrolysis to the corresponding half-ester being a key step. researchgate.net For this compound, hydrolysis would likely proceed through the formation of methyl methanedisulfonate, and ultimately to methanedisulfonic acid. The rate of hydrolysis would be dependent on factors such as pH and temperature.

Catalytic agents play a significant role in the synthesis of esters. In the case of methylene methanedisulfonate synthesis, 4-dimethylaminopyridine (DMAP) has been shown to be an effective catalyst. google.com The catalytic activity of DMAP in esterification reactions is well-established and proceeds through the formation of a highly reactive N-acylpyridinium intermediate. A similar catalytic effect would be expected in the synthesis of this compound.

Advanced Synthetic Strategies and Yield Optimization

Advanced synthetic strategies for this compound focus on improving reaction efficiency and yield, particularly for potential industrial-scale production. One notable method addresses the challenges of low efficiency in previous synthesis processes. google.com This strategy employs methylene disulfonyl chloride as a primary raw material, reacting it in the presence of a carbonate, which acts as an oxygen donor, and 4-Dimethylaminopyridine (DMAP) as a catalyst. google.com The reaction is typically conducted in a solvent like dichloromethane under a dry, stable nitrogen flow to ensure an inert atmosphere. google.com

The general pathway involves stirring the mixture of methylene disulfonyl chloride, the chosen carbonate, DMAP, and a solvent at a controlled temperature for a set duration. google.com Following the reaction, the solid byproducts are filtered out. The product is then extracted from the filter cake using a suitable solvent such as dimethyl carbonate or ethyl acetate. google.com Finally, the solvent is removed via distillation, and the resulting white crystalline this compound is isolated, purified, and dried. google.com

Optimization of this process has been explored by varying the carbonate base and the reaction temperature, which has a significant impact on the final yield of the product. Research findings indicate that the choice of the inorganic carbonate is a critical factor in the reaction's success. Experiments have demonstrated that while bases like sodium carbonate and potassium carbonate are effective, the use of cesium carbonate can lead to a marked increase in yield under similar conditions. google.com

Detailed findings from various experimental setups are outlined in the table below, illustrating how different reaction conditions affect the yield of this compound.

Table 1: Comparative Analysis of Synthesis Parameters for this compound A summary of experimental results showing the impact of different carbonates and temperatures on the reaction yield. Data sourced from patent CN112574167B. google.com

| Experiment | Carbonate Base | Reaction Temperature (°C) | Extraction Solvent | Final Yield (%) | Purity (GC) (%) |

| 1 | Sodium Carbonate | 30 | Ethyl Acetate | 63.2 | 99.6 |

| 2 | Potassium Carbonate | 10 | Dimethyl Carbonate | 68.3 | 99.7 |

| 3 | Potassium Carbonate | 40 | Dimethyl Carbonate | 72.1 | 99.7 |

| 4 | Cesium Carbonate | 40 | Ethyl Acetate | 77.6 | 99.7 |

The data clearly demonstrates a trend toward higher yields with specific carbonates and at elevated temperatures. The reaction carried out with potassium carbonate at 40°C showed a higher yield (72.1%) compared to the same reaction at 10°C (68.3%). google.com The most significant yield optimization was achieved using cesium carbonate at 40°C, which resulted in a product yield of 77.6%. google.com This suggests that both the nature of the cation in the carbonate and the reaction temperature are key variables for maximizing the output of this compound in this synthetic route. google.com

Mechanistic Investigations of Dimethyl Methanedisulfonate Interactions in Advanced Systems

Electrochemical Interfacial Reaction Mechanisms

Dimethyl methanedisulfonate (DMMS), and its closely studied analog methylene (B1212753) methanedisulfonate (MMDS), have been investigated as functional electrolyte additives, particularly in high-voltage lithium-ion batteries. Their role is primarily centered on modifying the electrode-electrolyte interfaces to enhance battery stability and performance. The mechanisms involve preferential reactions at the electrode surfaces, leading to the formation of stable protective layers.

Preferential Reduction and Oxidation Pathways on Electrode Surfaces

Theoretical and experimental studies indicate that sulfonate-based additives like MMDS exhibit a strong tendency for preferential electrochemical reactions. Based on molecular dynamics (MD) simulations and density functional theory (DFT) calculations, MMDS has a stronger reduction ability and a higher affinity for the electrode surface compared to common carbonate solvents used in electrolytes. nih.gov This ensures that the additive is sacrificially decomposed on the anode surface before the bulk electrolyte components.

The lowest unoccupied molecular orbital (LUMO) energy of an additive is a key indicator of its reducibility. A lower LUMO energy suggests that the molecule is more easily reduced. MMDS is reported to have a lower LUMO energy than solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), facilitating its preferential reduction to initiate the formation of a stable solid electrolyte interphase (SEI). nih.gov This prioritized decomposition is a critical condition for an additive to effectively protect the electrode. nih.govnih.gov On the cathode side, additives like MMDS can be preferentially oxidized, forming a protective cathode electrolyte interphase (CEI) that suppresses the decomposition of the electrolyte at high potentials. researchgate.net

Formation Dynamics of Protective Interphase Films

The primary function of this compound as an additive is its ability to form a robust and stable protective film on both the anode and cathode surfaces. This film, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode, is created by the electrochemical decomposition products of the additive.

Linear sweep voltammetry (LSV) and other electrochemical methods show that MMDS participates in the formation of the SEI film at potentials above 1 V. nih.gov The resulting film acts as an effective barrier, physically separating the electrode from the liquid electrolyte. nih.govcopernicus.org This is particularly beneficial for electrodes like spinel lithium titanate (Li4Ti5O12), which can suffer from gassing due to direct interfacial reactions with the electrolyte. nih.govcopernicus.org The addition of MMDS leads to the formation of a thin, uniform, and conductive film on the electrode surface. nih.gov

Characterization using techniques such as X-ray photoelectron spectroscopy (XPS) confirms that the SEI and CEI layers derived from sulfonate additives are rich in sulfur-containing organic and inorganic species. researchgate.net These stable films can tolerate the volume changes of the electrode during charging and discharging cycles, maintaining their protective integrity. copernicus.org

Modulation of Interfacial Charge Transfer Kinetics

The properties of the interphase films formed by this compound significantly influence the kinetics of charge transfer at the electrode-electrolyte interface. A well-formed SEI/CEI must be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow for the efficient transport of lithium ions (Li+). nih.gov

Electrochemical impedance spectroscopy (EIS) results demonstrate that the presence of MMDS as an additive leads to a decrease in the impedance of battery cells, especially after cycling and storage. nih.govnih.gov This reduction in impedance indicates improved Li+ migration ability and enhanced conductivity of the interface. nih.gov The stable, thin film formed by MMDS facilitates smoother Li+ transport compared to the thicker, less stable films that can form from the decomposition of conventional carbonate electrolytes. nih.gov By preventing the continuous growth of a resistive SEI layer, the additive helps maintain low interfacial resistance, which is crucial for high-rate performance and long cycle life.

Below is an interactive data table summarizing the effect of MMDS on the cycling performance of LiNi0.5Co0.2Mn0.3O2/graphite (B72142) cells, highlighting the improved capacity retention, which is linked to stabilized interfacial kinetics.

Data derived from a study on LiNi0.5Co0.2Mn0.3O2/graphite cells, demonstrating the enhanced performance at higher cutoff voltages with the MMDS additive. researchgate.net

Role in Suppressing Undesirable Electrode-Electrolyte Side Reactions

A key consequence of the stable interphase film formed by this compound is the significant suppression of parasitic side reactions between the electrode and the electrolyte. nih.govnih.gov These undesirable reactions, such as solvent decomposition and gas evolution, are major contributors to capacity fade, impedance growth, and safety concerns in lithium-ion batteries. copernicus.orgmdpi.com

Storage experiments have shown that adding MMDS to the electrolyte reduces the rate of parasitic reactions, particularly electrolyte oxidation at the positive electrode surface at high voltages. nih.gov For instance, in NMC/graphite pouch cells, the presence of MMDS leads to less gas production during the initial formation cycles. nih.gov The protective layer acts as a physical and electronic barrier, preventing the electrolyte solvents from reaching the catalytically active electrode surface where they would otherwise decompose. nih.govmdpi.com This suppression of side reactions is especially critical for next-generation high-voltage cathodes, which operate at potentials beyond the stability window of conventional electrolytes. researchgate.net

Gas-Phase and Atmospheric Oxidation Mechanisms

While the electrochemical behavior of this compound is a subject of targeted research in materials science, its specific gas-phase and atmospheric oxidation pathways are not well-documented in dedicated studies. However, the fundamental mechanisms can be inferred from extensive research on analogous simple organosulfur compounds, such as dimethyl sulfide (B99878) (DMS). The atmospheric oxidation of these compounds is primarily driven by reactions with photochemically generated radicals.

Investigation of Radical-Mediated Oxidation Pathways

The dominant oxidant in the troposphere during the daytime is the hydroxyl radical (·OH). nih.govresearchgate.net The oxidation of organosulfur compounds like dimethyl sulfide by ·OH radicals is known to proceed through two main channels: hydrogen abstraction and ·OH addition. nih.govresearchgate.net

H-Abstraction: The ·OH radical can abstract a hydrogen atom from a methyl group, forming a water molecule and an alkyl radical. This radical intermediate would then react rapidly with atmospheric oxygen (O2) to form a peroxy radical (ROO·). copernicus.org

·OH Addition: The ·OH radical can add to the sulfur atom, forming an energized adduct. nih.gov

These initial steps trigger a complex sequence of radical chain reactions. nih.govresearchgate.net Intermediates such as methylsulfinyl (CH3SO·), methylsulfonyl (CH3SO2·), and methylsulfonyloxyl (CH3SO3·) radicals are postulated in the oxidation of DMS. nih.gov The ultimate products of these atmospheric oxidation cascades are typically stable, less volatile compounds like methanesulfonic acid (MSA) and sulfuric acid (H2SO4), which contribute to the formation of new aerosol particles in the atmosphere. nih.govnih.gov

Given the structure of this compound, CH₂(SO₂OCH₃)₂, its gas-phase oxidation would be expected to be initiated by ·OH radicals, likely through the abstraction of a hydrogen atom from the central methylene (-CH₂-) group. The subsequent reactions with O₂ and other atmospheric species would lead to a cascade of radical intermediates, though the specific products and kinetics for this particular compound remain a subject for future investigation.

The table below outlines the key radical species and products involved in the generalized atmospheric oxidation of simple organosulfur compounds.

Table based on general mechanisms of dimethyl sulfide (DMS) atmospheric oxidation. nih.govnih.govresearchgate.net

Multiphase Chemical Transformation Pathways

Detailed studies specifically investigating the multiphase chemical transformation pathways of this compound are not extensively available in peer-reviewed literature. Research on the atmospheric chemistry of organosulfur compounds has predominantly focused on more volatile and abundant species such as dimethyl sulfide (DMS). The transformation pathways for DMS, involving gas-phase oxidation and subsequent multiphase reactions of its intermediates, are well-documented. However, analogous comprehensive studies detailing the heterogeneous or aqueous-phase reactions of this compound are currently unelucidated.

Theoretical Modeling of Atmospheric Degradation Processes

Theoretical modeling and computational studies specifically simulating the atmospheric degradation of this compound are not found in the current body of scientific research. Atmospheric models extensively cover the degradation of primary sulfur compounds like dimethyl sulfide and its conversion to sulfur dioxide and methanesulfonic acid. ontosight.ai The potential role or degradation kinetics of this compound within these complex atmospheric models has not been a subject of published investigation, thus data on its predicted atmospheric lifetime, reaction intermediates, or ultimate fate are unavailable.

Molecular-Level Interaction and Solvation Chemistry

The primary area of investigation for this compound is its use as an electrolyte additive in energy storage devices, specifically lithium-ion batteries.

Electrolyte Solvation Structure Modulation by Additive Presence

The performance of lithium-ion batteries is critically dependent on the composition of the electrolyte and the structure of the lithium ion's solvation shell. Additives are introduced to modify this solvation structure, thereby influencing the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.

This compound has been identified as a potential additive for this purpose. A 2005 study presented at the 208th Meeting of The Electrochemical Society focused on the effect of this compound as an additive in electrolytes for lithium-ion batteries. electrochem.orgtextarchive.ru While the detailed findings on its specific impact on the Li⁺ solvation sphere are not available in the abstract, its investigation implies a role in modifying the electrolyte's bulk properties or its interfacial reactions. The fundamental principle is that additives with specific functional groups can preferentially coordinate with lithium ions, displacing solvent molecules and altering the composition of the primary solvation shell that is involved in the electrochemical reduction or oxidation at the electrode surfaces.

Intermolecular Affinity and Adsorption Behavior at Interfaces

The ability of an electrolyte additive to form a stable and protective interface on the electrodes is linked to its intermolecular affinity and adsorption characteristics. Additives are often designed to have a higher reduction or oxidation potential compared to the bulk solvent, allowing them to decompose preferentially and form a passivating film.

Functional Roles and Advanced Applications in Materials Science

Electrochemical Applications in Energy Storage Devices

Dimethyl methanedisulfonate, acting as a specialized electrolyte additive, plays a pivotal role in advancing the performance of lithium-ion batteries. Its primary function is to participate in the formation of stable interfacial layers on both the anode and cathode surfaces. By preferentially decomposing, it engineers a more robust electrochemical environment within the cell, leading to significant improvements in stability, durability, and the suppression of degradation mechanisms that typically limit battery lifespan and performance. rsc.orgresearchgate.netresearchgate.net

Theoretical calculations and experimental results from cyclic voltammetry show that this compound is reduced on the graphite (B72142) anode at a higher potential than the primary solvent molecules, such as PC. researchgate.netelectrochemsci.org This preferential reduction is crucial, as it allows the additive to form a stable SEI layer before the solvent can decompose, a process that often leads to the exfoliation and degradation of the graphite anode. researchgate.netelectrochemsci.org The incorporation of this compound successfully suppresses this detrimental solvent decomposition. researchgate.netelectrochemsci.org

Similar to the SEI on the anode, a protective layer known as the Cathode Electrolyte Interface (CEI) forms on the surface of the positive electrode (cathode). researchgate.netnii.ac.jprsc.org The stability of this interface is especially critical in high-voltage battery systems, where the electrolyte is prone to oxidation. researchgate.net this compound contributes significantly to the formation of a stable and effective CEI. researchgate.netszcheerchem.com

The additive decomposes on the cathode surface to create a protective film. researchgate.netszcheerchem.com This film acts as a physical and electrochemical barrier, restricting direct contact between the highly oxidative cathode material and the bulk electrolyte. researchgate.net By forming this protective layer, this compound effectively suppresses the continuous decomposition of the electrolyte at high operating voltages. researchgate.net This is particularly advantageous when charging cells to potentials higher than 4.2 V. researchgate.net The formation of a robust CEI is a key factor in reducing parasitic reactions, such as electrolyte oxidation, at the cathode surface. researchgate.net

The presence of this compound at the interface reduces the likelihood of solvent-ion complexes reaching the electrode surface, a phenomenon that contributes to widening the electrochemical stability window of the electrolyte. rsc.org This enhanced stability translates into improved performance metrics during long-term operation. For instance, cells containing the additive exhibit significantly lower impedance after prolonged storage and cycling, indicating a more stable and less resistive interface. researchgate.netsemanticscholar.org

Comparative studies have shown that this compound provides superior coulombic efficiency and a lower charge end-point capacity slippage rate compared to other sulfur-containing additives, underscoring its effectiveness in improving battery durability. semanticscholar.org

Table 1: Impact of this compound (MMDS) on NMC/Graphite Pouch Cell Impedance

| Additive Concentration | Cell Type | Conditions | Impedance Change |

| 0% (Control) | NMC/Graphite | After Storage & Cycling | Baseline |

| >0% MMDS | NMC/Graphite | After Storage & Cycling | Greatly Decreased researchgate.net |

This table illustrates the qualitative effect of adding this compound on the impedance of Lithium-ion cells, indicating improved interfacial stability.

A primary challenge in lithium-ion battery technology is the degradation of electrode materials during cycling, which leads to capacity fade. This compound actively mitigates several key degradation pathways. researchgate.netmeisenbaochem.comszcheerchem.com

For cathodes containing manganese, such as Lithium Manganese Oxide (LMO) and Lithium Nickel Manganese Cobalt Oxide (NMC), a common failure mechanism is the dissolution of manganese ions into the electrolyte. researchgate.netmeisenbaochem.com These dissolved ions can migrate to the anode and poison the SEI layer. This compound is particularly effective at addressing this issue. meisenbaochem.comszcheerchem.com The protective CEI it forms on the cathode surface inhibits the dissolution of metal ions from the cathode lattice into the electrolyte, even at elevated temperatures. researchgate.netmeisenbaochem.comszcheerchem.com This significantly improves the thermal stability of the cathode material. researchgate.netmeisenbaochem.com

Furthermore, the addition of this compound leads to a reduction in gas generation during the initial formation cycles of the battery, a byproduct of electrolyte decomposition. researchgate.net This indicates a cleaner formation of the interfacial layers and fewer parasitic side reactions. researchgate.net On the anode side, it prevents the degradation associated with the decomposition of certain electrolyte solvents and the subsequent structural damage to the graphite electrode. researchgate.netelectrochemsci.org

Table 2: Performance Comparison of Electrolyte Additives

| Additive | Key Performance Metric | Observation |

| This compound (MMDS) | Coulombic Efficiency | Better than PS semanticscholar.org |

| This compound (MMDS) | Charge Slippage Rate | Lower than PS semanticscholar.org |

| This compound (MMDS) | Gas Generation (Formation) | Reduced by ~50% vs. Control researchgate.net |

| This compound (MMDS) | Mn Ion Dissolution | Inhibited researchgate.netmeisenbaochem.comszcheerchem.com |

| 1,3-Propane Sultone (PS) | Coulombic Efficiency | Less effective than MMDS semanticscholar.org |

| 1,3-Propane Sultone (PS) | Charge Slippage Rate | Higher than MMDS semanticscholar.org |

This table provides a comparative overview of the effects of this compound versus a control electrolyte and another common additive, 1,3-Propane Sultone (PS), on key battery degradation and performance metrics.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopies for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. These methods are complementary and crucial for the structural analysis of compounds like dimethyl methanedisulfonate.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the FT-IR spectrum is expected to be dominated by strong absorptions from the sulfonate groups.

Key characteristic vibrational bands anticipated for this compound include:

S=O Asymmetric and Symmetric Stretching: The sulfonate group (R-SO₂-OR') features strong and distinct stretching vibrations for the S=O bonds. These are typically observed in the regions of 1350-1420 cm⁻¹ for the asymmetric stretch and 1150-1210 cm⁻¹ for the symmetric stretch. The high intensity of these bands is a primary identifier for sulfonate esters.

S-O-C Stretching: The single bond between sulfur and the ester oxygen (S-O-C) and the ester oxygen and the methyl carbon (O-C) result in stretching vibrations typically found in the 1000-750 cm⁻¹ region of the spectrum.

C-H Stretching and Bending: The methyl (CH₃) groups will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹, as well as bending (scissoring, rocking, and wagging) vibrations at lower wavenumbers, typically around 1450 cm⁻¹ and 1380 cm⁻¹.

In studies of related compounds, such as diphenyl methane (B114726) disulfonate salts, thermogravimetric analysis coupled with FT-IR (TG-FTIR) has been utilized to characterize the molecule and its decomposition products. grafiati.com Analysis of dimethyl sulfoxide (B87167) (DMSO), which contains the S=O bond, shows a characteristic sharp peak for the S=O stretching vibration around 1044 cm⁻¹. researchgate.net Furthermore, quantitative vapor-phase FT-IR studies on compounds like dimethyl methylphosphonate (B1257008) (DMMP) demonstrate the utility of this technique in identifying compounds in various states. dtic.mil

Table 1: Predicted FT-IR Peak Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretching | S=O | 1350 - 1420 | Strong |

| Symmetric Stretching | S=O | 1150 - 1210 | Strong |

| Stretching | S-O-C | 1000 - 750 | Medium-Strong |

| Stretching | C-H (methyl) | 2900 - 3000 | Medium |

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that are Raman-active. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups, making it an excellent complement to FT-IR.

For this compound, the key Raman-active vibrations would include:

Symmetric S=O Stretch: This vibration, which is also IR-active, typically produces a strong and sharp peak in the Raman spectrum, confirming the presence of the sulfonate group.

S-O-C and C-C Framework Vibrations: The backbone of the molecule will produce characteristic signals in the fingerprint region of the spectrum.

C-H Vibrations: The symmetric C-H stretching and bending modes of the methyl groups are also readily observable.

While direct Raman spectroscopic data for this compound is not widely published, studies on related materials provide valuable context. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) doped with a bis(pyrazolyl)methane disulfonate derivative was characterized using Raman spectroscopy to confirm its chemical structure. researchgate.net In studies of various hydrocarbons, Raman spectroscopy is used to identify functional groups and structural differences. geochemsoc.org The technique's high spatial resolution also allows for detailed analysis of complex samples. geochemsoc.org Challenges such as fluorescence interference can be mitigated through the use of deep ultraviolet (DUV) excitation sources, which enhances spectral clarity for organic compounds. arxiv.org

Table 2: Predicted Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric Stretching | S=O | 1150 - 1210 | Strong |

| Stretching | S-O-C | 1000 - 750 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound (CH₃-O-SO₂-CH₂-SO₂-O-CH₃), the spectrum would be expected to show two distinct signals corresponding to the two types of protons.

Methylene (B1212753) Protons (-CH₂-): The two protons of the central methylene bridge are chemically equivalent and would appear as a single sharp peak (a singlet), as there are no adjacent protons to cause splitting.

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups would also produce a singlet, as they are separated from the methylene protons by the sulfonate groups.

The chemical shift (δ) of these signals is indicative of their electronic environment. The strongly electron-withdrawing nature of the adjacent sulfonate groups would cause both signals to appear downfield compared to simple alkanes.

Specific data from the closely related compound, methylene methanedisulfonate (CH₂(SO₃H)₂), shows the methylene protons appearing at a chemical shift of δ = 5.33 ppm (in CD₃CN). google.com This provides a strong reference point for predicting the spectrum of the dimethyl ester. The methyl protons in this compound would be expected at a different, typically lower, chemical shift. The integration of the peak areas would correspond to the ratio of the protons, which is 2:6 (or 1:3) for the methylene and methyl protons, respectively, confirming the structural assignment.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Type | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Methylene | -SO₂-CH₂ -SO₂- | ~5.3 | Singlet (s) | 2H |

Mass Spectrometry for Compositional Analysis and Adsorption Phenomena

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique particularly suited for analyzing polar, and often fragile, molecules from a liquid phase. researchgate.net It allows for the gentle transfer of ions from solution into the gas phase for mass analysis, which is ideal for preventing the decomposition of compounds like sulfonate esters.

In the analysis of this compound, ESI-MS would be used to confirm the molecular weight of the compound. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, adduct formation is also possible. For instance, studies using dimethyl sulfoxide (DMSO) as a solvent have shown that methanesulfonic acid, a common impurity, can lead to the formation of methane sulfonate anion adducts [M+95]⁻. nih.gov

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. nih.gov By selecting a specific parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced. For this compound, fragmentation would likely involve the cleavage of the S-O or C-S bonds, providing further confirmation of the molecule's connectivity. While direct ESI-MS data for this compound is limited, the analysis of a closely related compound, methylene methanedisulfonate, by Gas Chromatography-Mass Spectrometry (GC-MS) has been reported in patent literature, confirming the utility of mass spectrometric methods for this class of compounds. google.com

Electron Microscopy for Interfacial Morphology and Film Structure

Electron microscopy techniques are indispensable for visualizing the surface and cross-sectional morphology of the SEI layer formed on battery electrodes. These methods offer direct evidence of the structural changes induced by the addition of this compound to the electrolyte.

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography of electrodes. In studies involving this compound, SEM images reveal significant differences in the surface morphology of electrodes cycled with and without this additive. researchgate.netelectrochemsci.orgresearchgate.net

When this compound is absent in a propylene (B89431) carbonate (PC)-based electrolyte, the graphite (B72142) anode surface often appears rough and cracked after cycling. electrochemsci.org This is attributed to the co-intercalation of PC molecules and subsequent exfoliation of the graphite. electrochemsci.org

In contrast, the addition of this compound to the electrolyte leads to the formation of a smoother and more uniform SEI layer on the anode surface. electrochemsci.orgresearchgate.net This protective film effectively suppresses the decomposition of the PC-based electrolyte and prevents the exfoliation of the graphite anode. electrochemsci.org The result is a more stable electrode surface, which is crucial for the long-term cycling performance of the battery. researchgate.netresearchgate.net

Table 1: SEM Observations of Electrode Morphology with and without this compound

| Electrolyte Condition | Observed Electrode Surface Morphology | Reference |

| Without this compound | Rough, cracked, non-uniform surface | electrochemsci.org |

| With this compound | Smooth, uniform, and stable surface film | electrochemsci.orgresearchgate.net |

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for a more detailed examination of the SEI film's structure and thickness. researchgate.netelectrochemsci.orgresearchgate.net TEM analysis of electrodes cycled with this compound confirms the presence of a thin, uniform, and conductive SEI layer. researchgate.netresearchgate.net This layer is instrumental in improving the conductivity and facilitating the migration of lithium ions. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) coupled with TEM is used to analyze the elemental composition of the SEI. electrochemsci.org In the presence of this compound, TEM-EDS analysis of the MCMB (mesocarbon microbeads) electrode surface after cycling reveals a distinct sulfur peak at approximately 2.3 keV. electrochemsci.org This finding confirms that the decomposition products of this compound are incorporated into the SEI layer. electrochemsci.org The presence of sulfur-containing compounds is believed to be key to the formation of a stable and effective SEI. electrochemsci.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the chemical composition and bonding states of the elements within the top few nanometers of the SEI layer. researchgate.netresearchgate.netresearchgate.netnih.gov XPS studies have been crucial in elucidating the chemical nature of the SEI formed from the reduction of this compound. researchgate.netresearchgate.netresearchgate.net

The analysis of the SEI layer on electrodes cycled in this compound-containing electrolytes reveals the presence of sulfur-containing species, which are decomposition products of the additive. researchgate.netresearchgate.netresearchgate.net These species contribute to the formation of a stable and protective interface. The enhanced electrochemical performance of cells with the this compound additive is often attributed to the modified composition of the cathode surface layer, which suppresses electrolyte oxidation and improves the conductivity of the Cathode Electrolyte Interphase (CEI). researchgate.net

In studies on Li4Ti5O12 anodes, XPS results demonstrate that a thin and highly conductive film is formed on the surface in the presence of the this compound additive, leading to improved conductivity and better Li+ migration. researchgate.netresearchgate.net

Advanced Electrochemical Characterization Techniques

Electrochemical methods are fundamental to understanding the redox behavior of this compound and the kinetics of the interfaces it helps to form.

Cyclic Voltammetry (CV) is utilized to investigate the electrochemical reduction and oxidation processes occurring at the electrode-electrolyte interface. researchgate.netelectrochemsci.orgresearchgate.net In the context of this compound, CV experiments are performed to determine its reduction potential relative to the solvent molecules. electrochemsci.org

Theoretical calculations and experimental CV results indicate that this compound is preferentially reduced on the graphite anode compared to propylene carbonate (PC). electrochemsci.org A distinct reduction peak is observed in the CV of cells containing this compound, which is absent in the baseline electrolyte. electrochemsci.org This peak is attributed to the electrochemical reduction of this compound to form a protective surface layer. electrochemsci.org This initial reduction and film formation are critical for allowing the reversible intercalation and de-intercalation of lithium ions in PC-based electrolytes without causing graphite exfoliation. electrochemsci.org

Linear sweep voltammetry (LSV) and CV studies also indicate that this compound has a lower oxidation potential in mixed carbonate solvents, suggesting it participates in the formation of the CEI film on the cathode. researchgate.net

Table 2: Cyclic Voltammetry Findings for this compound

| Observation | Interpretation | Reference |

| Reduction peak appears with MMDS addition | Preferential reduction of MMDS on the anode surface to form an SEI layer. | electrochemsci.org |

| Lower oxidation potential in mixed carbonates | Participation of MMDS in the formation of the CEI film on the cathode. | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the impedance characteristics of the battery, providing valuable information about the SEI layer resistance (R_SEI), charge transfer resistance (R_ct), and other interfacial phenomena. researchgate.netelectrochemsci.orgresearchgate.netresearchgate.netresearchgate.net

The analysis of EIS data often involves fitting the spectra to an equivalent circuit model to quantify the different resistance components. electrochemsci.org Studies have shown that the presence of this compound can lead to a lower charge-transfer resistance, suggesting that the formed SEI layer has good ionic conductivity. researchgate.netresearchgate.net This improved interfacial kinetics contributes to the enhanced rate capability and cycling performance of the battery. researchgate.net

Linear Sweep Voltammetry (LSV) for Stability Window Assessment

Linear Sweep Voltammetry (LSV) is a fundamental electrochemical technique utilized to determine the electrochemical stability window of electrolytes and electrode materials. numberanalytics.comjecst.org This method involves applying a linearly changing potential to a working electrode and measuring the resulting current. jecst.orgmdpi.com The potential range over which no significant oxidation or reduction of the electrolyte occurs defines its stability window. numberanalytics.comnih.gov This is crucial for applications such as lithium-ion batteries, where the electrolyte must remain stable at the operating voltages of the anode and cathode to prevent degradation and ensure long-term performance. nih.govtum.de

The electrochemical stability of an electrolyte is influenced by several factors, including the chemical nature of the solvent and the salt, the type of working electrode used, and the experimental conditions such as scan rate. numberanalytics.comrsc.org For instance, the choice of working electrode material, such as platinum, gold, or glassy carbon, can affect the measured stability window due to their different catalytic activities for electrolyte decomposition reactions. numberanalytics.comrsc.org

In the context of this compound (DMMS), which is investigated as a potential electrolyte component, LSV is employed to assess its anodic and cathodic stability limits. When used as an additive, the oxidation and reduction potentials of DMMS relative to the primary electrolyte solvents and the electrodes are of particular interest. researchgate.net Research has shown that additives like Methylene Methanedisulfonate (MMDS), a related sulfonate compound, can participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. researchgate.netresearchgate.net LSV helps to identify the potential at which this film formation occurs, which is often designed to happen before the decomposition of the main solvent. researchgate.netresearchgate.net

Detailed Research Findings

Research employing LSV has provided valuable insights into the electrochemical behavior of electrolytes containing sulfonate-based additives. For example, studies on Methylene Methanedisulfonate (MMDS) have demonstrated its ability to be oxidized at a lower potential compared to common carbonate-based electrolyte solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). researchgate.net This preferential oxidation allows MMDS to form a protective cathode electrolyte interface (CEI) film, which can suppress further electrolyte decomposition at higher voltages. researchgate.net

Similarly, on the anode side, additives can be designed to be reduced before the solvent, contributing to a stable SEI. LSV and cyclic voltammetry (CV) studies have shown that MMDS can participate in the formation of the SEI on graphite anodes. researchgate.net This is crucial for preventing the co-intercalation of solvent molecules and subsequent exfoliation of the graphite structure, particularly in propylene carbonate (PC)-based electrolytes. researchgate.net

The stability window determined by LSV is a key parameter for evaluating the suitability of a new electrolyte formulation. For high-voltage lithium-ion batteries, a wide electrochemical stability window is essential. nih.gov The data obtained from LSV experiments, such as the onset potentials for oxidation and reduction, are critical for understanding the interfacial reactions between the electrolyte and the electrodes. researchgate.net

Below are interactive data tables summarizing typical experimental parameters for LSV analysis and representative stability window data for electrolytes, including those with sulfonate additives.

Table 1: Typical Experimental Parameters for Linear Sweep Voltammetry (LSV) Analysis

| Parameter | Value/Range | Purpose |

| Working Electrode | Glassy Carbon, Platinum, Gold | Provides an inert surface for electrolyte oxidation/reduction. |

| Reference Electrode | Li/Li⁺ | Provides a stable potential reference. |

| Counter Electrode | Lithium foil | Completes the electrical circuit. |

| Electrolyte System | Base electrolyte + Additive (e.g., this compound) | The system under investigation. |

| Scan Rate | 0.1 - 10 mV/s | Determines the rate of potential change; can influence peak potentials. numberanalytics.com |

| Potential Range | 0 - 6 V vs. Li/Li⁺ | Covers the typical operating window of lithium-ion batteries. |

| Temperature | 25 °C (or as specified) | Temperature can affect reaction kinetics and stability. nih.gov |

Table 2: Representative Electrochemical Stability Window Data from LSV

| Electrolyte Composition | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Key Observations |

| Standard Carbonate Electrolyte | ~4.5 | ~0.8 | Prone to decomposition at high voltages. |

| Electrolyte with MMDS Additive | >4.5 | ~1.0 | MMDS oxidizes to form a protective CEI film. researchgate.net |

| PC-based Electrolyte | ~4.5 | ~0.9 | Can cause graphite exfoliation without suitable additives. |

| PC-based Electrolyte with MMDS | >4.5 | ~1.2 | MMDS reduces to form a stable SEI on graphite. researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are essential for investigating the intrinsic properties of the Dimethyl Methanedisulfonate molecule and its reactivity. These first-principles approaches model the electronic structure to predict molecular behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules like Methylene (B1212753) Methanedisulfonate (MMDS), a closely related and extensively studied compound. researchgate.netwikipedia.org DFT calculations have been instrumental in understanding why MMDS is an effective electrolyte additive. researchgate.net

Studies based on DFT have revealed that MMDS possesses a stronger reduction ability compared to conventional carbonate solvents used in electrolytes. researchgate.net This property is crucial as it allows MMDS to be preferentially reduced at the electrode surface. The calculations also indicate a higher affinity of MMDS for the electrode surface than the solvent molecules. researchgate.net This strong interaction is a key factor that facilitates the additive's primary role in decomposing and forming a protective layer. researchgate.net By analyzing the energetics, DFT helps to explain the mechanism that widens the electrochemical stability window of electrolytes containing MMDS. researchgate.net

Theoretical calculations using DFT can predict various molecular properties that are difficult to measure experimentally. These properties are summarized in the table below.

| Property | Description | Significance in DFT Studies |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | A higher HOMO energy for MMDS compared to solvents indicates it is more easily oxidized. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | A lower LUMO energy for MMDS suggests it is more easily reduced, supporting its preferential decomposition. |

| Adsorption Energy | The energy change when a molecule binds to a surface. | DFT calculations show a favorable adsorption energy for MMDS on electrode surfaces, promoting its role in SEI formation. researchgate.net |

| Reaction Barriers | The activation energy required for a chemical reaction to occur. | Calculating the energy barriers for the decomposition pathways of MMDS versus solvents confirms its preferential reaction. rsc.org |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to elucidate complex reaction mechanisms. umich.edu For instance, Hartree-Fock ab initio calculations have been used to interpret and simulate the valence spectra of various lithium alkyl carbonates and other species involved at the electrode's surface in lithium-ion batteries. researchgate.net

These methods are critical for mapping out the step-by-step mechanistic pathways of MMDS decomposition on an anode surface. By calculating the energies of intermediates and transition states, researchers can construct a detailed potential energy surface for the reactions that lead to the formation of the Solid Electrolyte Interphase (SEI). rsc.org This allows for the identification of the most likely decomposition products and provides a fundamental understanding of how MMDS contributes to a stable and effective SEI layer, which is crucial for enhancing battery cycle life and performance. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes that are not accessible through static quantum calculations alone.

MD simulations are a valuable tool for studying the solvation of ions and molecules in electrolyte solutions. researchgate.netrsc.orgiupac.org In the context of MMDS-containing electrolytes, MD simulations have been used to investigate the structure and dynamics of the solvation shells around lithium ions (Li⁺). researchgate.net These simulations help to visualize how MMDS, solvent molecules, and anions arrange themselves around the Li⁺ ions.

Research indicates that the addition of MMDS to the electrolyte can alter the Li⁺ solvation structure. researchgate.net Specifically, simulations show that MMDS can reduce the probability of finding solvent-ion complexes at the electrolyte-electrode interface. researchgate.net This is significant because the desolvation of Li⁺ is a critical step for its intercalation into the anode, and altering the solvation shell can impact the kinetics of this process. The dynamics of these interactions, such as the exchange rate of molecules in the Li⁺ coordination shell, can also be studied, offering a more complete picture of the electrolyte's behavior at a microscopic level. rsc.orgnih.gov

One of the most powerful applications of MD simulations in this area is modeling the formation of the SEI film. mdpi.comnih.govmit.edursc.org MD simulations, often using reactive force fields (ReaxFF), can model the chemical reactions that occur at the electrode-electrolyte interface, showing how additives like MMDS contribute to the SEI's growth and composition. researchgate.netumich.edu

Simulations confirm that MMDS has a high affinity for the electrode surface, leading to its preferential decomposition. researchgate.net This process is foundational to the formation of a stable SEI film. The resulting film acts as a barrier, suppressing further interfacial reactions between the bulk electrolyte and the electrode, which can lead to gassing and capacity fade. researchgate.net MD simulations allow researchers to observe this film formation process dynamically, providing insights into the morphology, density, and chemical makeup of the protective layer derived from MMDS. researchgate.netmit.edu

Computational Studies of Reaction Kinetics and Thermodynamics

Computational methods are also applied to determine the kinetic and thermodynamic parameters that govern the reactivity of this compound.

Combining DFT calculations with kinetic models, such as Microkinetic Modeling (MKM), allows for a deeper understanding of reaction rates under operating conditions. kit.edunih.govcetjournal.it For MMDS, this involves calculating the activation energies (reaction barriers) for its various decomposition pathways on the electrode surface. rsc.org Comparing these calculated rates with those of the solvent molecules provides a quantitative basis for the additive's preferential decomposition. researchgate.net The results from these studies confirm that the kinetic barriers for MMDS reduction are lower than for common carbonate solvents, ensuring it reacts first to form the SEI. researchgate.net

Thermodynamic calculations provide information on the stability of reactants, intermediates, and products. osti.govnih.govmdpi.comscirp.org The Gibbs free energy changes for the decomposition reactions of MMDS can be calculated to determine if these processes are spontaneous. mdpi.com These studies have shown that the formation of a stable SEI from MMDS is a thermodynamically favorable process. researchgate.net This thermodynamic drive, combined with favorable kinetics, explains the effectiveness of MMDS as an SEI-forming additive that enhances the stability and longevity of lithium-ion batteries. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Strategies for Derivatization

While dimethyl methanedisulfonate has proven effective in specific applications, the future lies in the tailored synthesis of its derivatives to achieve enhanced functionalities. Current research into the synthesis of related complex molecules, such as hetera-buckybowls, highlights the intricate strategies that can be adapted for methanedisulfonate derivatization. rsc.org The focus is on creating novel organic entities with unique structural and electronic properties. rsc.org

Future synthetic strategies are expected to move beyond simple modifications to the alkyl groups and focus on more complex derivatization. This could involve the introduction of functional groups that enhance solubility, electrochemical stability, or specific interactions with electrode surfaces. The development of efficient synthetic routes to these more complex molecules is a critical area of ongoing research. rsc.org Furthermore, chemical derivatization techniques, commonly employed in analytical chemistry to enhance the detectability and separation of molecules, can provide inspiration for synthetic pathways to new methanedisulfonate-based compounds. ddtjournal.com For instance, reagents used to derivatize alcohols, amines, and carboxylic acids could be adapted to introduce a wide array of functional moieties onto a methanedisulfonate backbone. ddtjournal.com

A key objective is the rational design and synthesis of derivatives that can participate in specific chemical transformations, such as polymerization at the electrode-electrolyte interface, to form highly stable and functional passivation layers. researchgate.net This approach requires a deep understanding of reaction mechanisms and the ability to control the synthetic process to produce molecules with precisely defined properties.

Advanced Interfacial Engineering via Rational Design

The performance of electrochemical devices like lithium-ion batteries is critically dependent on the nature of the interfaces between the electrodes and the electrolyte. acs.org this compound and its analogs are at the forefront of advanced interfacial engineering, acting as electrolyte additives that rationally modify these interfaces. researchgate.netmdpi.com The primary goal is to form a stable and ionically conductive solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI) on the cathode. acs.orgmdpi.com

The rational design of these additives is a burgeoning field, moving away from trial-and-error methods towards a more predictive approach based on computational screening and a deep understanding of molecular interactions. rsc.orgrsc.org For instance, the introduction of Methylene (B1212753) Methanedisulfonate (MMDS), a close analog of this compound, into an electrolyte has been shown to form a robust SEI on graphite (B72142) anodes. electrochemsci.orgresearchgate.net This is attributed to the preferential reduction of MMDS on the anode surface compared to the solvent molecules. electrochemsci.orgresearchgate.net This engineered SEI can suppress the decomposition of the electrolyte and prevent the exfoliation of the graphite structure. electrochemsci.orgresearchgate.net

Future research will focus on the molecular engineering of sulfonate-based additives to create even more effective interfacial layers. nih.gov This includes the development of multifunctional additives that can simultaneously stabilize both the anode and cathode interfaces. nih.govrsc.org The synergistic effects of combining different additives, such as sulfonate compounds with other molecules like vinylene carbonate (VC), are also being explored to create thermally and electrochemically robust interfaces. nih.gov The table below summarizes key findings related to interfacial engineering with sulfonate-based additives.

| Additive/System | Electrode(s) | Key Findings | Reference(s) |

| Methylene Methanedisulfonate (MMDS) | Graphite Anode | Preferentially reduced to form a stable SEI, suppressing solvent decomposition and graphite exfoliation. | electrochemsci.orgresearchgate.net |

| Methylene Methanedisulfonate (MMDS) | LiNi0.5Co0.2Mn0.3O2/Graphite | Improves capacity retention at high voltage by forming protective surface layers on the cathode. | researchgate.net |

| Lithium bis(phosphorodifluoridate) triethylammonium (B8662869) ethenesulfonate (B8298466) (LiPENS) + Vinylene Carbonate (VC) | NCM811/Graphite | Forms a thermally and electrochemically reinforced SEI and an inorganic-rich CEI, enhancing high-temperature performance. | nih.gov |

| Lithium nonafluoro-1-butanesulfonate | Graphite/NCM811 | Regulates the electrochemical double layer, leading to a thinner, more uniform SEI with decreased impedance. | nih.gov |

| Prop-1-ene-1,3-sultone | LiCoO2/Si-Graphite | Forms robust interface films on both the cathode and anode, improving cycling stability. | researchgate.net |

Multi-Scale Computational Frameworks for Comprehensive Understanding

A complete understanding of how additives like this compound function within a battery requires insights across multiple length and time scales. researchgate.net Multi-scale computational frameworks, which combine quantum mechanical calculations with molecular and continuum level models, are becoming indispensable tools for achieving this comprehensive understanding. researchgate.netarxiv.orgosti.gov

At the most fundamental level, Density Functional Theory (DFT) calculations are used to determine the reduction and oxidation potentials of additive molecules, predicting whether they will be preferentially decomposed at the electrode surface. researchgate.netrsc.org These calculations have shown that Methylene Methanedisulfonate (MMDS) has a stronger reduction ability than common carbonate solvents, explaining its effectiveness in forming the SEI. researchgate.netrsc.org Molecular Dynamics (MD) simulations can then model the behavior of millions of atoms over nanoseconds, providing insights into the solvation of lithium ions and the structure of the electrolyte at the electrode interface. rsc.orgacs.org

These atomistic simulations have revealed that additives like MMDS can alter the composition of the electrolyte at the interface, reducing the concentration of solvent molecules that are prone to decomposition. rsc.org The parameters and mechanisms uncovered by these lower-level simulations can then be fed into continuum models to predict the long-term growth and properties of the SEI over micrometers and hours. researchgate.netarxiv.org This multi-scale approach allows for the investigation of complex phenomena such as the formation of layered, heterogeneous SEI structures and the impact of additive concentration on passivation efficiency. osti.gov Future research will focus on further integrating these models to create a seamless predictive framework for the rational design of electrolyte systems. scispace.com

Elucidation of Complex Multi-Component System Interplay

The electrolyte in a lithium-ion battery is a complex mixture of salts, solvents, and additives, and the performance of any single component is inextricably linked to its interactions with all the others. nih.govosti.gov A key area of future research is the detailed elucidation of the interplay between this compound, or its analogs, and the other constituents of the electrolyte.

Studies have shown that the type of lithium salt, such as LiPF6, can catalyze the decomposition of carbonate solvents. osti.gov Additives like MMDS work by intervening in these decomposition pathways. By being preferentially adsorbed and reduced on the anode surface, MMDS forms a protective layer that prevents the continuous reduction of the solvent and salt anions. electrochemsci.orgresearchgate.net This interplay is crucial for the stability of the battery, especially at higher voltages and temperatures where parasitic reactions are more prevalent. researchgate.netfrontiersin.org

The composition of the solvent system itself also plays a critical role. For example, the ratio of ethylene (B1197577) carbonate (EC) to dimethyl carbonate (DMC) can influence the solvation of lithium ions and the physical properties of the resulting SEI. nih.gov The introduction of a sulfonate additive adds another layer of complexity, and understanding the synergistic effects is paramount. For example, MMDS has been shown to be effective in propylene (B89431) carbonate (PC)-based electrolytes, which are typically not compatible with graphite anodes due to co-intercalation and exfoliation. electrochemsci.org The MMDS-formed SEI prevents this, enabling the use of PC in graphite-based cells. electrochemsci.org Future work will involve systematically studying these multi-component interactions to optimize electrolyte formulations for specific applications. acs.org

Innovative Spectroscopic Techniques for In-Operando Characterization

To fully understand the dynamic processes occurring at the electrode-electrolyte interface, it is essential to study them in real-time as the battery is operating. nih.gov This has led to the development and application of innovative in-operando spectroscopic techniques. acs.orgmdpi.com These methods allow researchers to observe the formation and evolution of the SEI and CEI with high chemical sensitivity and temporal resolution.

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful tool for probing the vibrational modes of molecules at the interface. semanticscholar.orgnrel.govosti.gov Operando FTIR-ATR can track changes in the concentration of electrolyte components near the electrode surface, revealing which species are being consumed during SEI formation. nrel.govosti.gov It can also identify the products of these decomposition reactions, such as the formation of lithium ethylene dicarbonate (B1257347) (LiEDC) and other semi-carbonates. nih.gov

Raman spectroscopy is another valuable in-operando technique, especially when enhanced by surface-plasmons in a technique called Surface-Enhanced Raman Spectroscopy (SERS). nsf.govnih.gov SERS provides the surface sensitivity needed to study the thin interfacial layers. nsf.gov Operando SERS has been used to track the dynamic evolution of the CEI on cathode materials, identifying the formation of species like NiO at high voltages and demonstrating how additives can suppress such surface reconstructions. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) is also being adapted for in-operando measurements, providing elemental and chemical state information about the evolving interfaces. nih.govchemrxiv.org By using high-energy X-rays (HAXPES), it is possible to probe buried interfaces, offering insights into the layered structure of the SEI. chemrxiv.org The combination of these and other in-operando techniques, such as electrochemical quartz crystal microbalance (EQCM) and atomic force microscopy (AFM), will provide a holistic picture of how additives like this compound function, paving the way for the next generation of high-performance batteries. mdpi.com

| Technique | Information Provided | Relevance to this compound |

| Operando FTIR-ATR | Changes in molecular vibrations, identification of decomposition products, and shifts in ion solvation. nrel.govosti.gov | Can track the consumption of this compound and the formation of its decomposition products in the SEI. |

| Operando SERS | Surface-sensitive vibrational information, identification of species at the immediate electrode-electrolyte interface. nsf.govnih.gov | Ideal for studying the initial adsorption of this compound and the chemical nature of the interface it forms. |

| Operando XPS/HAXPES | Elemental composition and chemical states of the interfacial layers, including buried interfaces. nih.govchemrxiv.org | Can determine the elemental makeup (e.g., sulfur, oxygen, carbon) of the SEI/CEI formed from this compound. |

| Operando EQCM | Mass changes at the electrode surface with high precision. mdpi.com | Quantifies the mass of the SEI layer formed from the additive and electrolyte decomposition. |

| Operando AFM | Topographical changes and mechanical properties of the electrode surface. mdpi.com | Visualizes the morphology of the SEI formed in the presence of this compound, assessing its uniformity and stability. |

Q & A

Q. What are the established synthetic routes for dimethyl methanedisulfonate (DMMDS), and how can its purity be validated?

DMMDS is typically synthesized via sulfonation reactions involving methanedisulfonic acid and methanol under controlled conditions. Key parameters include reaction temperature (optimized near 100°C), stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions . Purity validation requires a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., H and C) to confirm molecular structure and detect residual solvents .

- Elemental Analysis to verify sulfur and oxygen content.

Table 1: Key Physical Properties of DMMDS

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHOS | |

| Boiling Point | 428.3°C at 760 mmHg | |

| Density | 1.537 g/cm | |

| Refractive Index | 1.469 |

Q. What safety protocols are critical when handling DMMDS in laboratory settings?

DMMDS poses risks including skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) . Essential precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate vapor exposure.